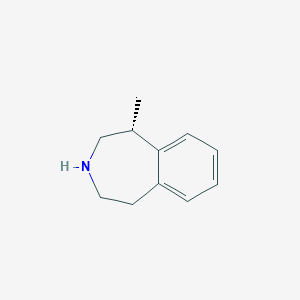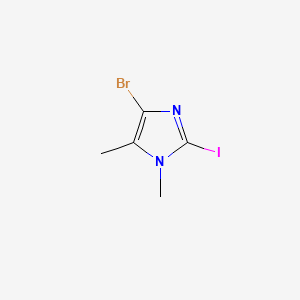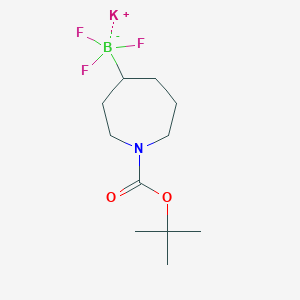
Potassium (1-(tert-butoxycarbonyl)azepan-4-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide is a chemical compound with the molecular formula C11H20BF3NO2K It is a boron-containing compound that features a trifluoroborate group attached to an azepane ring, which is further protected by a tert-butoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The azepane ring is then protected with a tert-butoxycarbonyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Trifluoroborate Group: The final step involves the introduction of the trifluoroborate group. This can be achieved by reacting the protected azepane with a boron trifluoride source in the presence of a potassium salt.
Industrial Production Methods
Industrial production of potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of azepane and tert-butyl chloroformate.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions for each step to maximize yield and purity.
Purification and Isolation: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Coupling Reactions: Palladium or nickel catalysts in the presence of a base such as potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted azepane derivatives.
Hydrolysis: Formation of the free amine.
Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.
科学的研究の応用
Potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide involves its ability to participate in various chemical reactions. The trifluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal the reactive amine functionality. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the azepane ring.
類似化合物との比較
Potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide can be compared with other similar compounds, such as:
Potassium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}trifluoroboranuide: Similar structure but with a piperidine ring instead of an azepane ring.
Potassium {1-[(tert-butoxy)carbonyl]-5,5-difluoroazepan-4-yl}methyltrifluoroboranuide: Contains additional fluorine atoms on the azepane ring.
Potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide: Features a pyrrolidine ring instead of an azepane ring.
These compounds share similar reactivity patterns but differ in their ring structures and substituents, which can influence their chemical behavior and applications.
特性
分子式 |
C11H20BF3KNO2 |
|---|---|
分子量 |
305.19 g/mol |
IUPAC名 |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]boranuide |
InChI |
InChI=1S/C11H20BF3NO2.K/c1-11(2,3)18-10(17)16-7-4-5-9(6-8-16)12(13,14)15;/h9H,4-8H2,1-3H3;/q-1;+1 |
InChIキー |
BFGRPMRZOKDABS-UHFFFAOYSA-N |
正規SMILES |
[B-](C1CCCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



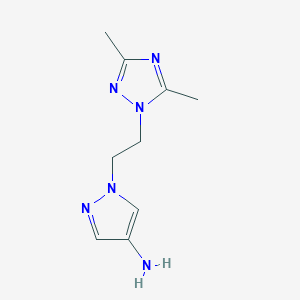
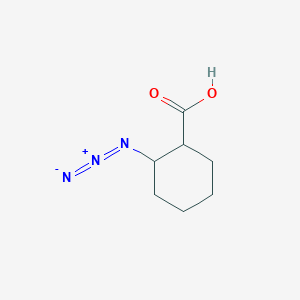

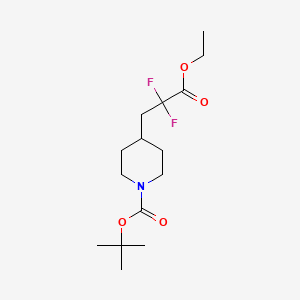
aminedihydrochloride](/img/structure/B13571104.png)
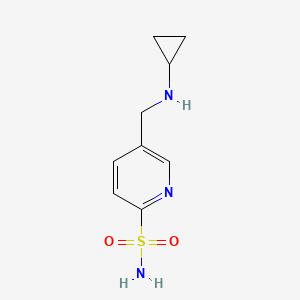
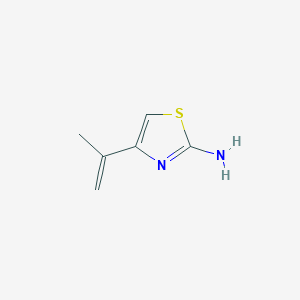
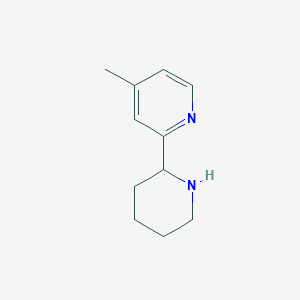
![Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
![2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol](/img/structure/B13571134.png)
